molecular formula C7H6F2S B1608090 (3,5-Difluorophenyl)methanethiol CAS No. 358358-66-4

(3,5-Difluorophenyl)methanethiol

Cat. No. B1608090
M. Wt: 160.19 g/mol
InChI Key: JXFKXTFQKJLIHC-UHFFFAOYSA-N
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Description

“(3,5-Difluorophenyl)methanethiol” is an organic compound with the formula C7H6F2S . It is used in research and has a molecular weight of 160.18 .


Synthesis Analysis

The synthesis of “(3,5-Difluorophenyl)methanethiol” involves several steps . The first step involves the reaction of 1-bromo-3,5-difluorobenzene with n-butyllithium in hexane at -70° C . After half an hour, S-methyl methylthiosulfonate dissolved in tetrahydrofuran is added . The reaction mixture is then left at room temperature for 18 hours . The resulting product is “(3,5-difluorophenyl)-methylsulfide”, which is obtained in the form of a yellow oil .


Molecular Structure Analysis

The molecular structure of “(3,5-Difluorophenyl)methanethiol” is represented by the formula C7H6F2S . Unfortunately, the specific details about its linear structure formula and InChI Key are not available .


Chemical Reactions Analysis

The chemical reactions involving “(3,5-Difluorophenyl)methanethiol” are not explicitly mentioned in the available resources .

Scientific Research Applications

Application 1: Peptide Aromatic Interactions Modulated by Fluorinated Residues

  • Scientific Field : Biomedical Research
  • Summary of the Application : This compound has been used in the synthesis of Somatostatin analogs. Somatostatin is a 14-residue peptide hormone that regulates the endocrine system by binding to five G-protein-coupled receptors (SSTR1-5). The researchers designed six new Somatostatin analogs with L-3-(3’,5’-difluorophenyl)-alanine (Dfp) as a substitute of Phe .
  • Methods of Application or Experimental Procedures : The main conformations of the peptides were characterized in aqueous solution by NMR . The analog with Dfp at position 7 displayed a remarkable affinity to SSTR2 and SSTR3 . Analogs with Dfp at positions 6 or 11 displayed a π-π interaction with the Phe present at 11 or 6, respectively .
  • Results or Outcomes : The analogs, particularly [D-Trp8,L-Dfp11]-SRIF, showed high selectivity towards SSTR2, with a higher value than that of Octreotide and a similar one to that of native Somatostatin .

Application 2: Synthesis of 3,5-Difluoroaniline

  • Scientific Field : Organic Chemistry
  • Summary of the Application : This compound is used in the synthesis of 3,5-difluoroaniline, a key intermediate in the production of many broadleaf herbicides and other agricultural chemical and pharmaceutical products .
  • Methods of Application or Experimental Procedures : The method involves fluorinating 1,3,5-trichlorobenzene to make a 1,3,5-trifluorobenzene intermediate compound, and then aminating the intermediate to make the desired 3,5-difluoroaniline .
  • Results or Outcomes : The method achieves the product in yields of greater than 80% .

Application 3: Catalysis, Organic Synthesis, and Pharmaceutical Development

  • Scientific Field : Chemical Engineering
  • Summary of the Application : This compound possesses unique properties that make it valuable in various applications, including catalysis, organic synthesis, and pharmaceutical development.
  • Methods of Application or Experimental Procedures : Specific methods of application or experimental procedures are not provided in the source.
  • Results or Outcomes : Specific results or outcomes are not provided in the source.

Application 4: Synthesis of Other Chemical Compounds

  • Scientific Field : Chemical Synthesis
  • Summary of the Application : This compound is used in the synthesis of a variety of other chemical compounds .
  • Methods of Application or Experimental Procedures : Specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : Specific results or outcomes are not provided in the source .

Safety And Hazards

“(3,5-Difluorophenyl)methanethiol” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Future Directions

The future directions for the use and study of “(3,5-Difluorophenyl)methanethiol” are not specified in the available resources .

properties

IUPAC Name

(3,5-difluorophenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFKXTFQKJLIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375769
Record name (3,5-difluorophenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Difluorophenyl)methanethiol

CAS RN

358358-66-4
Record name (3,5-difluorophenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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